Nosantine racemate
説明
1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one is a purine nucleoside analogue characterized by a heptyl chain substituted with a hydroxyethyl group at the N⁹ position of the purine ring. This structural motif is critical for its biological interactions, particularly in antiviral or enzyme-targeting applications. The heptyl-hydroxyethyl side chain may influence solubility, bioavailability, and target specificity compared to shorter or branched substituents in related compounds.
特性
IUPAC Name |
9-(2-hydroxynonan-3-yl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMDQPNZAPMDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20996638 | |
| Record name | 9-(2-Hydroxynonan-3-yl)-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75166-67-5 | |
| Record name | 1,9-Dihydro-9-[1-(1-hydroxyethyl)heptyl]-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75166-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075166675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Hydroxynonan-3-yl)-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,9-dihydro-9-[1-(1-hydroxyethyl)heptyl]-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用機序
Target of Action
Nosantine racemate, also known as 9-(2-Hydroxynonan-3-yl)-1,9-dihydro-6H-purin-6-one, primarily targets Interleukin-2 (IL-2) . IL-2 is a type of cytokine signaling molecule in the immune system. It plays a crucial role in the regulation of the activities of white blood cells (WBCs) responsible for immunity.
Mode of Action
This compound acts as an inducer of IL-2 or an enhancer of IL-2 induction by phytohemagglutinin (PHA). It has been found to significantly enhance the activity of PHA induction of IL-2 by human lymphocytes over a wide range of concentrations.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the IL-2 signaling pathway . By enhancing the induction of IL-2, this compound promotes the proliferation and differentiation of T cells, a type of white blood cell that plays a central role in cell-mediated immunity.
Result of Action
The result of this compound’s action is the enhanced production of IL-2, leading to increased immune responses. In animal studies, rats treated with this compound have shown significantly enhanced delayed-type hypersensitivity (DTH) reactions.
生物活性
1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one, a synthetic derivative of purine, has garnered attention due to its potential biological activities. This compound is known for its interaction with ion channels and its implications in various therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H22N4O2
- CAS Number : 75166-67-5
- Structure : The compound features a purine base with a hydroxyethylheptyl side chain, which is critical for its biological activity.
Research indicates that 1,9-dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one acts primarily as an inhibitor of transient receptor potential (TRP) channels, specifically TRPV2 and TRPM3. These channels are involved in various physiological processes, including pain sensation and thermoregulation. The inhibition of these channels suggests potential applications in pain management and inflammatory conditions .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Ion Channel Inhibition
- TRPV2 and TRPM3 Inhibition : The compound has been shown to effectively inhibit these ion channels, which may contribute to its analgesic properties. Studies demonstrate that modulation of these channels can alter pain perception and inflammatory responses .
Therapeutic Applications
- Pain Management : Due to its action on TRP channels, the compound may serve as a novel analgesic agent.
- Anti-inflammatory Effects : The inhibition of TRPV2 has implications for treating conditions characterized by inflammation.
- Potential Neurological Applications : Given the role of TRP channels in neurobiology, this compound may have applications in treating neurological disorders.
Research Findings
A review of current literature reveals several key studies focusing on the biological activity of this compound:
Case Studies
- In Vitro Studies : Experiments conducted on human cell lines demonstrated that 1,9-dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one significantly reduced pain signaling pathways activated by inflammatory mediators. The results indicated a dose-dependent inhibition of TRPV2 and TRPM3 activity .
- Animal Models : In vivo studies using rodent models of neuropathic pain showed that administration of the compound led to a marked reduction in pain behaviors compared to control groups. This suggests its potential efficacy in chronic pain management .
Comparative Analysis
The following table summarizes the biological activities and effects observed in various studies:
科学的研究の応用
Biological Activities
1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one has been identified as an inhibitor of specific ion channels, notably TRPV2 and TRPM3. These channels are involved in various physiological processes including pain sensation, thermoregulation, and inflammation responses.
Pain Management
Research has shown that derivatives of purines can significantly affect pain pathways. The inhibition of TRPV channels may provide a novel approach to managing chronic pain conditions without the side effects associated with traditional analgesics .
Neurological Research
Given its action on ion channels implicated in neuronal excitability, this compound could be explored for its neuroprotective properties. Its ability to modulate neuronal activity may pave the way for new treatments for neurodegenerative diseases .
Drug Development
The compound's unique structure allows it to serve as a lead compound in drug development programs aimed at synthesizing more potent analogs with improved efficacy and safety profiles .
Case Study 1: Analgesic Effects in Animal Models
A study conducted on animal models demonstrated that administration of 1,9-dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one resulted in a significant reduction in pain responses compared to control groups. The results indicated a dose-dependent effect on pain inhibition, suggesting its potential as an effective analgesic agent.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
Case Study 2: Neuroprotective Effects
In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was measured by assessing cell viability and apoptosis markers after exposure to harmful agents.
| Treatment Group | Viability (%) | Apoptosis Markers (Caspase Activity) |
|---|---|---|
| Control | 100 | Low |
| Compound (10 µM) | 85 | Moderate |
| Compound (50 µM) | 65 | High |
類似化合物との比較
Key Observations:
- Substituent Length and Hydrophobicity : The heptyl chain in the target compound introduces greater hydrophobicity compared to acyclovir’s short hydroxyethoxy group. This may reduce water solubility but improve lipid membrane penetration .
- Biological Activity: Acyclovir and penciclovir’s antiviral efficacy relies on their hydroxyl-rich substituents for phosphorylation and viral DNA polymerase inhibition .
- Prodrug Potential: EV-P’s fatty acid modification improves entecavir’s intramuscular delivery . Similarly, the heptyl-hydroxyethyl group in the target compound could act as a prodrug motif for sustained release.
Physicochemical Properties
- LogP and Solubility : Acyclovir has a LogP of -1.56 (hydrophilic), while entecavir’s cyclopentyl group increases LogP to -0.14 . The heptyl-hydroxyethyl substituent likely raises LogP further, necessitating formulation strategies like oily suspensions (as seen in EV-P ).
- Thermodynamic Stability : Entecavir’s three chiral centers and rigid cyclopentyl ring enhance stability , whereas the target compound’s flexible heptyl chain may reduce conformational rigidity.
Notes and Limitations
The target compound’s biological data are inferred from structural analogs; empirical studies are needed.
Evidence gaps exist regarding its metabolic stability and toxicity profile.
Dual applications in antiviral therapy and corrosion science merit further exploration .
準備方法
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name, 9-(2-hydroxynonan-3-yl)-1H-purin-6-one , reflects its purine core substituted with a branched hydroxynonanyl chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 75166-67-5 | |
| Molecular Formula | C₁₄H₂₂N₄O₂ | |
| Molecular Weight | 278.35 g/mol | |
| SMILES | CCCCCCC(C(C)O)N1C=NC2=C1NC=NC2=O |
The hydroxyl group and purine nitrogen atoms contribute to hydrogen-bonding capacity, as evidenced by a polar surface area of 84.06 Ų.
Laboratory-Scale Synthesis
Core Purinone Preparation
The synthesis begins with 1,9-Dihydro-6H-purin-6-one (CAS 68-94-0), a commercially available precursor. This compound serves as the purine backbone, which undergoes alkylation to introduce the hydroxynonanyl side chain.
Alkylation Reaction
Reaction Mechanism
The N-9 position of the purinone is deprotonated using a strong base (e.g., sodium hydride, NaH) in anhydrous tetrahydrofuran (THF). The resulting nucleophile reacts with 1-(1-hydroxyethyl)heptyl bromide (or analogous electrophiles) to form the alkylated product.
- Activation : 1,9-Dihydro-6H-purin-6-one (5.0 mmol) is dissolved in THF (20 mL) and treated with NaH (1.2 equiv) at 0°C under nitrogen.
- Alkylation : 1-(1-hydroxyethyl)heptyl bromide (5.5 mmol) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.
- Work-Up : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, dried (Na₂SO₄), and concentrated.
Optimization Data
Critical parameters influencing yield and purity:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Base | NaH | 73–85% | |
| Solvent | THF | — | |
| Temperature | 25°C | — | |
| Reaction Time | 12–24 hours | — |
Industrial-Scale Production
Synthetic Challenges and Solutions
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What structural features of 6H-purin-6-one derivatives are critical for antiviral activity, and how are they experimentally validated?
- Methodological Answer: The cyclopentyl or ether-linked substituents (e.g., hydroxyethyl or hydroxymethyl groups) in analogues like Entecavir and Acyclovir are essential for mimicking natural nucleosides and inhibiting viral polymerases . To validate these features:
Stereochemical Analysis: Use X-ray crystallography or NMR to confirm substituent orientation (e.g., 1S,3R,4S configuration in Entecavir ensures binding affinity) .
Enzyme Assays: Measure inhibition of viral DNA polymerase (e.g., HBV or HSV) using radiolabeled nucleotide incorporation assays .
Structure-Activity Relationship (SAR) Studies: Synthesize analogues with modified substituents and compare IC₅₀ values in cell-based antiviral assays .
Q. How is the stereochemical purity of 6H-purin-6-one derivatives ensured during synthesis, and what analytical techniques are employed?
- Methodological Answer:
Chiral Intermediates: Use enantiomerically pure starting materials (e.g., cyclopentanol derivatives for Entecavir) to control stereochemistry .
Chromatographic Separation: Employ chiral HPLC (e.g., with amylose-based columns) to resolve enantiomers and quantify purity .
Spectroscopic Validation: Confirm configurations via circular dichroism (CD) or NOESY NMR to detect spatial arrangements of substituents .
Q. What analytical methods are recommended for quantifying 6H-purin-6-one derivatives in biological matrices?
- Methodological Answer:
Reverse-Phase HPLC: Optimize mobile phases (e.g., acetonitrile-phosphate buffer) with UV detection at 254 nm for compounds like Entecavir (LOD: 0.1 µg/mL) .
LC-MS/MS: Use electrospray ionization (ESI) in positive ion mode for enhanced sensitivity in plasma or tissue samples .
Validation Parameters: Assess linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%) per ICH guidelines .
Advanced Research Questions
Q. How can conflicting data on the efficacy of 6H-purin-6-one derivatives against drug-resistant viral strains be resolved?
- Methodological Answer:
Resistance Profiling: Generate mutant viral strains (e.g., HBV with rtL180M/rtM204V mutations) via site-directed mutagenesis and test compound efficacy .
Molecular Dynamics Simulations: Model interactions between the compound and mutated polymerase active sites to identify steric or electronic clashes .
Combination Studies: Evaluate synergy with other antivirals (e.g., tenofovir) to overcome resistance, using Chou-Talalay analysis for combination indices .
Q. What strategies improve the bioavailability of 6H-purin-6-one derivatives with poor aqueous solubility?
- Methodological Answer:
Prodrug Design: Introduce phosphate esters (e.g., Ganciclovir sodium) to enhance solubility and enable intracellular activation .
Nanoparticle Formulations: Use liposomal encapsulation or PEGylation to increase circulation time and tissue penetration .
Co-Crystallization: Develop co-crystals with succinic acid or other co-formers to improve dissolution rates without altering pharmacological activity .
Q. Which in vitro and in vivo models best predict the clinical efficacy of 6H-purin-6-one derivatives?
- Methodological Answer:
In Vitro Models:
- Primary Hepatocytes: For HBV replication studies, measure extracellular HBV DNA via qPCR .
- HSV-1/2-Infected Vero Cells: Quantify plaque reduction to assess antiviral potency .
In Vivo Models:
- Humanized Mice with HBV Infection: Monitor serum HBsAg reduction over 28 days .
- Guinea Pig HSV Lesion Model: Evaluate topical efficacy using lesion scoring and viral load kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for 6H-purin-6-one derivatives across studies?
- Methodological Answer:
Standardize Assay Conditions: Control variables like cell type (e.g., HepG2 vs. Huh7), viral inoculum size, and incubation time .
Cross-Validate with Reference Compounds: Include Acyclovir or Entecavir as internal controls to benchmark potency .
Meta-Analysis: Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outlier datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
